methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate
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Overview
Description
Methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate is a complex organic compound that features a sulfamoyl group, a methoxybenzoate moiety, and a hydroxypropyl group attached to an oxane ring
Mechanism of Action
Target of Action
Similar compounds have been found to interact with certain proteins or enzymes in the body .
Mode of Action
It’s known that the compound may undergo various chemical reactions such as alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds are known to have specific pharmacokinetic properties that affect their bioavailability .
Result of Action
Similar compounds are known to have specific effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps. One common route includes the alkylation of a starting material, followed by nitration, reduction, cyclization, chlorination, and successive amination reactions . Each step requires specific reagents and conditions to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of nitro groups would produce amines.
Scientific Research Applications
Methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Shares the methoxybenzoate moiety but lacks the sulfamoyl and oxane groups.
3-hydroxy-2-[3-methyl-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclopent-2-en-1-yl]propanoic acid: Contains a similar oxane ring but differs in the overall structure and functional groups.
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate: Another compound with an oxane ring, but with different substituents and overall structure.
Uniqueness
Methyl 3-{[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl}-4-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of both sulfamoyl and methoxybenzoate moieties allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[3-hydroxy-3-(oxan-4-yl)propyl]sulfamoyl]-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO7S/c1-23-15-4-3-13(17(20)24-2)11-16(15)26(21,22)18-8-5-14(19)12-6-9-25-10-7-12/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEFSCMPJFRTFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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